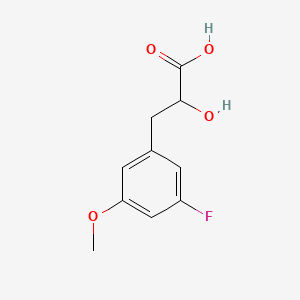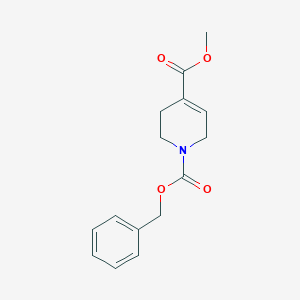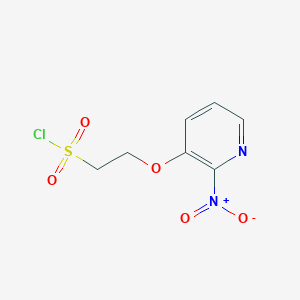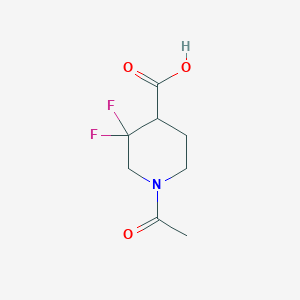![molecular formula C17H20N4O4 B15301938 2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of dicarboximides This compound is characterized by the presence of an isoindole-1,3-dione core structure substituted with a 2,6-dioxopiperidin-3-yl group and a 2-(methylamino)propyl group
准备方法
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method involves the reaction of isoindole-1,3-dione with 2,6-dioxopiperidine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the compound .
化学反应分析
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
科学研究应用
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of TNF-α, a cytokine involved in inflammatory processes. By binding to TNF-α, the compound prevents its interaction with its receptors, thereby reducing inflammation and related symptoms .
相似化合物的比较
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with a different substitution pattern, which affects its reactivity and applications.
The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C17H20N4O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(methylamino)propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(18-2)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,18-19H,5-6,8H2,1-2H3,(H,20,22,23) |
InChI 键 |
CJUSSQGCOSSYMT-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)








![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)

![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
